

Application Note: DiSBAC2(3) Staining Procedure for Flow Cytometry Analysis

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Compound of Interest

Compound Name: *Einecs 256-325-5*

CAS No.: *47623-98-3*

Cat. No.: *B149344*

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Executive Summary

This guide details the operational protocols for using DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol), a slow-response, voltage-sensitive dye (VSD) used to measure resting membrane potential (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) changes in cell populations.[1]

Unlike fast-response dyes (e.g., styryl pyridinium dyes) that measure electric field changes via electrochromism (microseconds), DiSBAC2(3) operates via a transmembrane redistribution mechanism (seconds to minutes).[2] This makes it the reagent of choice for High-Throughput Screening (HTS) of ion channel modulators and drug safety toxicology.

This document outlines two distinct methodologies:

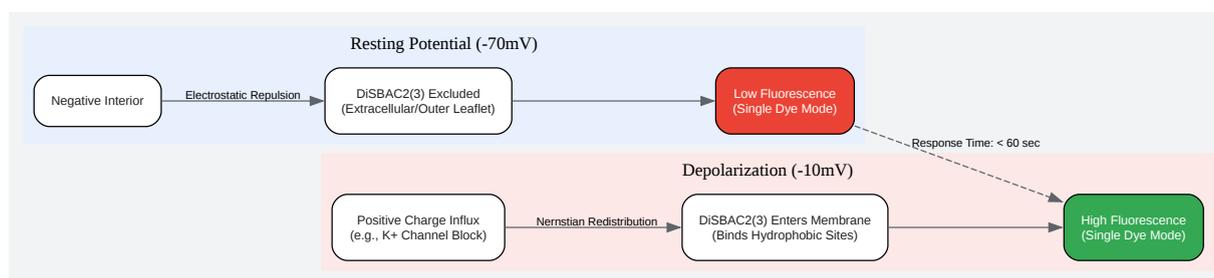
- Single-Wavelength Assay: The standard intensity-based measurement.
- FRET-Based Ratiometric Assay: The industrial "Gold Standard" pairing DiSBAC2(3) with the coumarin donor CC2-DMPE to eliminate motion artifacts and well-to-well variability.

Mechanism of Action

DiSBAC2(3) is a lipophilic, anionic (negatively charged) dye.[2] Its distribution across the plasma membrane is governed by the Nernst equation.[3]

- Resting State (Hyperpolarized, e.g., -70 mV): The cell interior is negative.[2] The anionic dye is electrostatically repelled and accumulates in the extracellular buffer or on the outer membrane leaflet. Fluorescence is low (in single-dye mode) or exhibits high FRET (in paired mode).
- Depolarized State (e.g., -10 mV): As the interior becomes less negative (more positive), the repulsion decreases.[2] The dye enters the membrane/cytosol, binding to hydrophobic sites. [2] This results in a fluorescence increase (single-dye) or FRET disruption (paired mode).

Visualization: Mechanism of Voltage Sensing[5]



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Caption: Figure 1. The anionic redistribution mechanism of DiSBAC2(3). Upon depolarization, the dye partitions into the lipid bilayer, increasing quantum yield.[2]

Materials & Reagents

Critical Reagents

Reagent	Specification	Storage	Notes
DiSBAC2(3)	Ex/Em: 535/560 nm	-20°C (Desiccated)	Soluble in DMSO.[2] [4][5] Light sensitive. [2]
CC2-DMPE	Ex/Em: 405/460 nm	-20°C	Optional: Required only for Protocol B (FRET).
Pluronic F-127	10% Solution	RT	Essential for solubilizing the lipophilic dye.
VABSC-1	Tartrazine-based quencher	RT	Optional: Quenches extracellular dye to reduce background.[2]
DiBAC4(3)	Alternative Dye	-20°C	Use if 488nm excitation is the only option.

Buffer Formulations

Standard Tyrode's Buffer (Physiological):

- 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM Glucose, pH 7.4.[2]

High Potassium Depolarization Buffer (Positive Control):

- Replace NaCl with KCl equimolarly (e.g., 140 mM KCl).[2] This "clamps" the membrane potential to ~0 mV.

Protocol A: Single-Wavelength Assay (Standard)

This protocol uses DiSBAC2(3) as a standalone probe. It is simpler but susceptible to artifacts caused by cell size or dye loading variability.[2]

Dye Preparation[1]

- Stock Solution: Dissolve DiSBAC2(3) in anhydrous DMSO to 10 mM.
 - Working Solution: Dilute Stock into Tyrode's Buffer to 0.5 – 1.0 μ M.
 - Critical: Add Pluronic F-127 to a final concentration of 0.02% to prevent dye aggregation.
- [2]

Staining Procedure[1]

- Harvest Cells: Dissociate adherent cells (Accutase is preferred over Trypsin to preserve ion channels).[2] Wash 1x with Tyrode's Buffer.[2]
- Adjust Density: Resuspend at

cells/mL.
- Stain: Add DiSBAC2(3) Working Solution.
- Incubation: Incubate for 30 minutes at Room Temperature in the dark.
 - Note: Do not wash the cells after incubation.[2] DiSBAC2(3) is an equilibrium dye; washing it away will cause it to leak out of the cells, reversing the signal.
- Baseline Acquisition: Acquire data on the flow cytometer (see settings below) to establish a baseline.
- Treatment: Add test compound or High

buffer directly to the tube/well.
- Equilibration: Wait 2–5 minutes for redistribution.
- Final Acquisition: Record the shift in fluorescence.

Cytometer Settings (Single Dye)

- Laser: 488 nm (Blue) or 532 nm (Green).

- Filter: 575/26 nm (PE) or 585/42 nm.[2]
- Parameter: Logarithmic scale.

Protocol B: FRET-Based Ratiometric Assay (Advanced)

Why use this? By pairing DiSBAC2(3) (Acceptor) with CC2-DMPE (Donor), you create a self-calibrating system.[2]

- Resting: CC2-DMPE (Blue) transfers energy to DiSBAC2(3) (Red). Result: High Red / Low Blue.
- Depolarized: DiSBAC2(3) moves away from the surface-bound CC2-DMPE. FRET is lost. Result: Low Red / High Blue.

Staining Procedure[1]

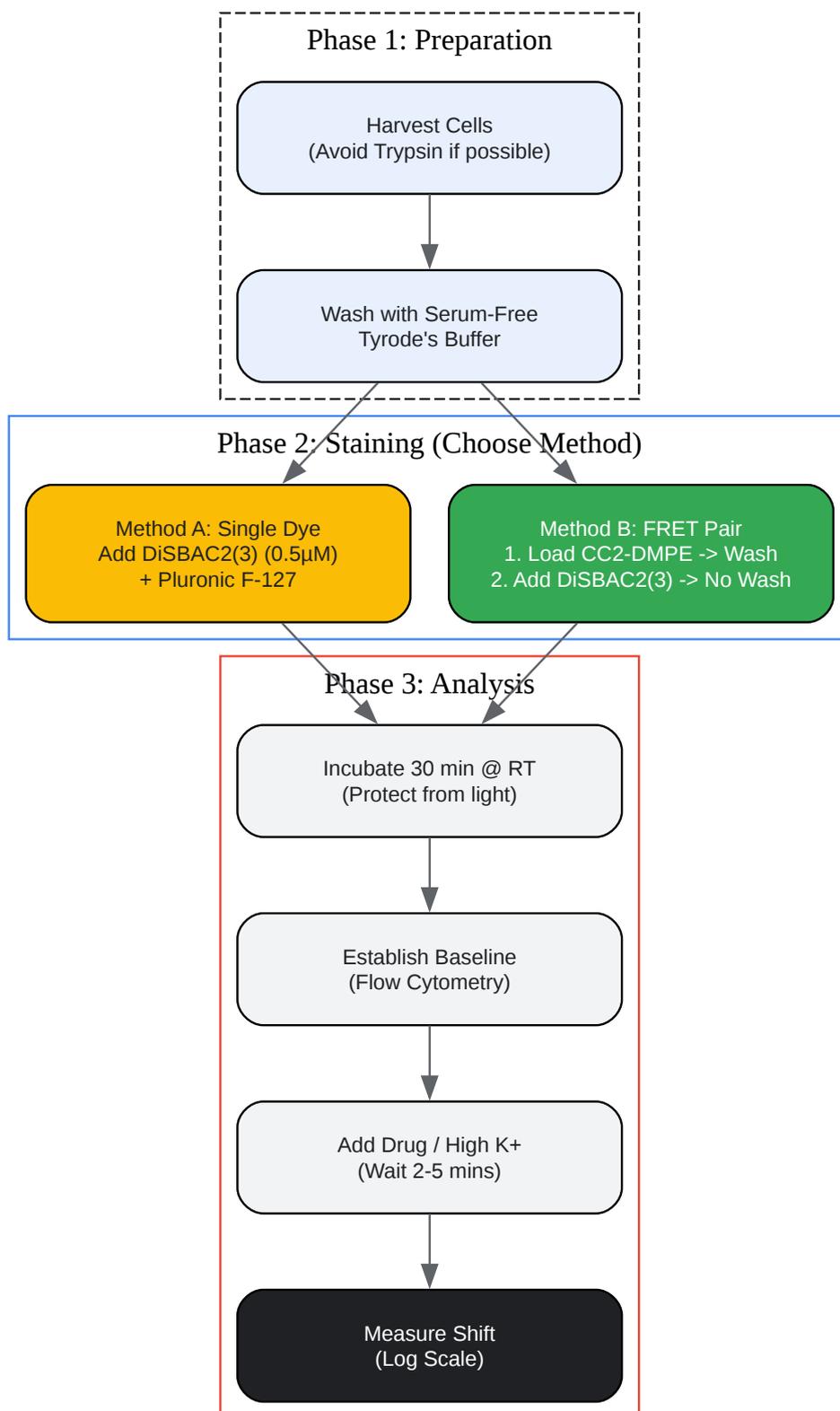
- Load Donor (CC2-DMPE):
 - Prepare 5 μ M CC2-DMPE in buffer.[2]
 - Incubate cells for 30 mins at RT.
 - WASH: Wash cells 2x to remove excess donor (CC2-DMPE binds irreversibly to the outer leaflet).
- Load Acceptor (DiSBAC2(3)):
 - Resuspend cells in buffer containing 1–5 μ M DiSBAC2(3) + 100 μ M VABSC-1 (optional background quencher).
 - DO NOT WASH.[2]
- Acquisition:
 - Laser: 405 nm (Violet).[2]

- Detector 1 (Donor): 450/50 nm (Pacific Blue / BV421 channel).
- Detector 2 (FRET): 560/40 nm (AmCyan / BV570 channel). Note: This detects the emission of DiSBAC2(3) excited via FRET from the 405nm laser.

Ratiometric Calculation

- Depolarization causes this ratio to Increase.[\[2\]](#)[\[5\]](#)

Experimental Workflow Diagram



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Caption: Figure 2. Step-by-step workflow for Single-Dye and FRET-based voltage assays.

Data Analysis & Quality Control

Gating Strategy

- FSC vs SSC: Gate on live, intact cells.[2] Exclude debris.
- FSC-H vs FSC-A: Doublet discrimination (Crucial for FRET, as doublets distort ratios).
- Live/Dead: Exclude dead cells using a viability dye (e.g., PI or DAPI).[2] Note: Dead cells are permanently depolarized and will stain maximally bright with DiSBAC2(3), creating false positives.[2]

Quantitative Validation (Self-Check)

To validate the assay, perform a Potassium Titration Curve.[2] Prepare buffers with increasing concentrations (5, 10, 20, 40, 80, 140 mM). Plot Mean Fluorescence Intensity (MFI) vs. Log[]].

- Success Criteria: The data should fit a linear slope (approx. 60mV per decade) according to the Nernst equation.

[K+] mM	Predicted Potential (mV)	Expected Response (Single Dye)	Expected Response (FRET Ratio)
5	-85	Low Fluorescence	Low Ratio
40	-30	Medium Fluorescence	Medium Ratio
140	0	High Fluorescence	High Ratio

Troubleshooting

Issue	Probable Cause	Corrective Action
No response to High K ⁺	Dye precipitation	Ensure Pluronic F-127 is used; Sonicate stock solution.
High Background	Dye binding to plastic	Use low-binding plates/tubes; Add VABSC-1 quencher.[2]
Signal Drift	Temperature fluctuation	Keep samples at constant temp (RT or 37°C). VSDs are temp-sensitive.[2]
Toxicity	Dye concentration too high	Titrate DiSBAC2(3) down. Oxonols can inhibit channels at high μM.[2]
Slow Kinetics	Equilibrium delay	DiSBAC2(3) is slow. Ensure >2 min wait after drug addition.

References

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